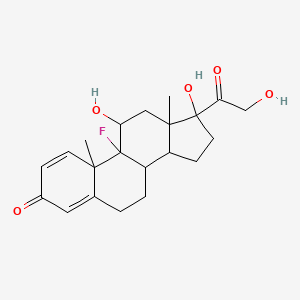

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione

CAS No.:

Cat. No.: VC17930579

Molecular Formula: C21H27FO5

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27FO5 |

|---|---|

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | 9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3 |

| Standard InChI Key | WAIJIHDWAKJCBX-UHFFFAOYSA-N |

| Canonical SMILES | CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name, 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, reflects its steroidal framework with modifications at key positions:

-

Fluorine at C9 enhances receptor binding affinity, a common modification in synthetic glucocorticoids to improve potency .

-

Hydroxyl groups at C11, C17, and C21 contribute to hydrogen bonding with glucocorticoid receptors, while the 21-acetate ester improves lipid solubility, potentially altering pharmacokinetics .

-

The 1,4-diene structure in ring A is critical for anti-inflammatory activity, as seen in analogs like prednisolone.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 7793-38-6 |

| Molecular Formula | |

| Molecular Weight | 420.47 g/mol |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents |

| Stability | Sensitive to hydrolysis |

Synthesis and Production

| Supplier | Location | Purity Grade |

|---|---|---|

| Conier Chem & Pharma | China | Research |

| Hefei TNJ Chemical | China | Technical |

| Guangdong Wengjiang Reagent | China | Analytical |

Pharmacological Profile

Mechanism of Action

The compound’s glucocorticoid activity likely stems from its interaction with cytoplasmic glucocorticoid receptors (GRs). Upon binding, the receptor-ligand complex translocates to the nucleus, modulating transcription of anti-inflammatory genes (e.g., annexin-A1) and repressing pro-inflammatory cytokines (e.g., IL-2, TNF-α) . The fluorine atom at C9 enhances GR affinity by 10- to 20-fold compared to non-halogenated analogs, as observed in dexamethasone derivatives .

Hypothesized Bioactivities

-

Anti-Inflammatory Effects: The 1,4-diene system inhibits phospholipase A2, reducing prostaglandin and leukotriene synthesis .

-

Immunosuppression: Downregulation of NF-κB and AP-1 transcription factors impairs T-cell activation and cytokine production .

-

Metabolic Effects: Prolonged use may induce gluconeogenesis and insulin resistance, a known side effect of glucocorticoids.

Research Applications

Analytical Challenges

Detection in biological matrices (e.g., urine) requires advanced techniques like LC-MS/MS. A 2003 study demonstrated neutral loss scanning for corticosteroids, identifying analogous structures via characteristic fragmentations (e.g., loss of or ) .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Common Glucocorticoids

| Compound | Fluorine Position | Bioavailability | Anti-inflammatory Potency |

|---|---|---|---|

| Dexamethasone | C9 | High | 25x cortisol |

| Prednisolone | None | Moderate | 4x cortisol |

| 9-Fluoro-11,17,21-THD* | C9 | Unknown | Estimated 10–15x cortisol |

*9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume